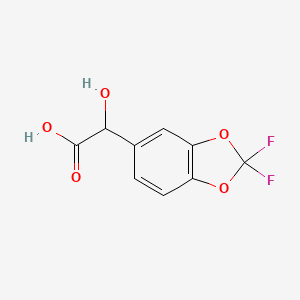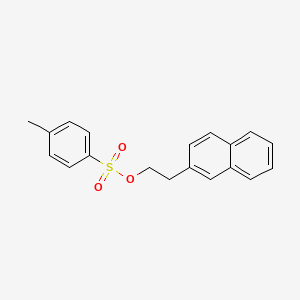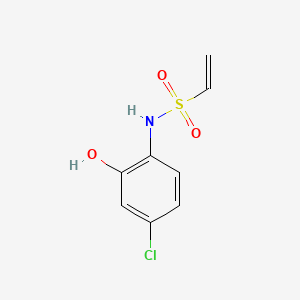
3-Chloro-6-nitroquinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-nitroquinoxalin-2-amine is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both chloro and nitro substituents on the quinoxaline ring makes this compound a valuable intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitroquinoxalin-2-amine typically involves the nitration of 3-chloroquinoxalin-2-amine. One common method is as follows:
Starting Material: 3-Chloroquinoxalin-2-amine.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the quinoxaline ring.
Isolation: The product is then isolated by neutralizing the reaction mixture and extracting the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
3-Chloro-6-nitroquinoxalin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Chloro-6-aminoquinoxalin-2-amine.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the quinoxaline ring.
科学的研究の応用
3-Chloro-6-nitroquinoxalin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agrochemicals: The compound is explored for its potential use in the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 3-Chloro-6-nitroquinoxalin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
7-Nitroquinoxalin-2-amine: Similar in structure but with the nitro group at the 7-position.
3-Chloroquinoxalin-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoxalin-2-amine: Similar but without the chloro substituent.
Uniqueness
3-Chloro-6-nitroquinoxalin-2-amine is unique due to the presence of both chloro and nitro groups, which allows for a wide range of chemical modifications and applications. The combination of these functional groups makes it a versatile intermediate in the synthesis of various biologically active compounds.
特性
分子式 |
C8H5ClN4O2 |
|---|---|
分子量 |
224.60 g/mol |
IUPAC名 |
3-chloro-6-nitroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-8(10)12-5-2-1-4(13(14)15)3-6(5)11-7/h1-3H,(H2,10,12) |
InChIキー |
LYWKJOHNYWBCGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)
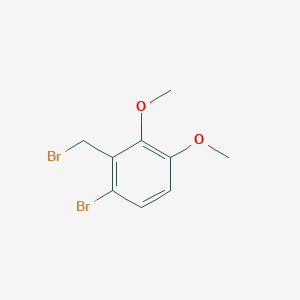
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate](/img/structure/B13469852.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
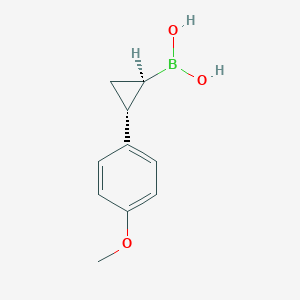

![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)

![5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13469884.png)
